4-(2,2-Diethoxyethyl)aniline
Overview
Description
4-(2,2-Diethoxyethyl)aniline is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a 2,2-diethoxyethyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Diethoxyethyl)aniline typically involves the reaction of aniline with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Diethoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(2,2-Diethoxyethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Diethoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
4-(2,2-Dimethoxyethyl)aniline: Similar structure but with methoxy groups instead of ethoxy groups.
4-(2,2-Diethoxypropyl)aniline: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 4-(2,2-Diethoxyethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(2,2-diethoxyethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRJQIMOSQDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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